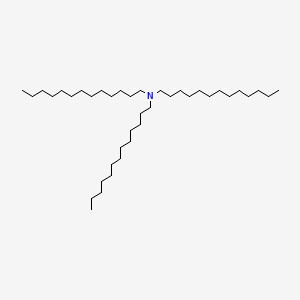
Tris(tridecyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(tridecyl)amine, also known as N,N-ditridecyltridecan-1-amine, is an organic compound with the molecular formula C39H81N. It is a tertiary amine characterized by three tridecyl groups attached to a central nitrogen atom. This compound is known for its hydrophobic properties and is used in various industrial applications due to its unique chemical structure .
準備方法
Synthetic Routes and Reaction Conditions: Tris(tridecyl)amine can be synthesized through the alkylation of ammonia or primary amines with tridecyl halides. The reaction typically involves the use of a strong base, such as sodium or potassium hydroxide, to deprotonate the amine, followed by the addition of tridecyl halide. The reaction is carried out under reflux conditions to ensure complete alkylation .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts, such as phase-transfer catalysts, can enhance the efficiency of the alkylation process .
化学反応の分析
Types of Reactions: Tris(tridecyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it back to primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the tridecyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields amine oxides, while substitution reactions can produce a variety of alkylated amines .
科学的研究の応用
Tris(tridecyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis and as a surfactant in emulsion polymerization.
Biology: Its hydrophobic nature makes it useful in the study of membrane proteins and lipid interactions.
Industry: It is employed in the production of lubricants, anti-static agents, and corrosion inhibitors.
作用機序
The mechanism by which tris(tridecyl)amine exerts its effects is largely dependent on its chemical structure. As a tertiary amine, it can act as a nucleophile in various chemical reactions. Its hydrophobic tridecyl groups allow it to interact with lipid membranes, making it useful in applications involving lipid bilayers and micelles . The molecular targets and pathways involved include interactions with lipid molecules and proteins embedded in lipid membranes .
類似化合物との比較
Tris(2-aminoethyl)amine: Known for its use in coordination chemistry and as a ligand for metal complexes.
Tris(2-pyridylmethyl)amine: Used in the synthesis of multimetallic complexes and chiral analysis.
Tris(3-aminopropyl)amine: Employed in the study of anion recognition and as a tripodal receptor.
Uniqueness: Tris(tridecyl)amine is unique due to its long hydrophobic alkyl chains, which impart distinct properties compared to other tris-amines. Its ability to interact with lipid membranes and form micelles makes it particularly valuable in applications related to lipid interactions and surfactant chemistry .
特性
CAS番号 |
5910-77-0 |
|---|---|
分子式 |
C39H81N |
分子量 |
564.1 g/mol |
IUPAC名 |
N,N-di(tridecyl)tridecan-1-amine |
InChI |
InChI=1S/C39H81N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40(38-35-32-29-26-23-20-17-14-11-8-5-2)39-36-33-30-27-24-21-18-15-12-9-6-3/h4-39H2,1-3H3 |
InChIキー |
GDSGXRQXKTWBOS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCN(CCCCCCCCCCCCC)CCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


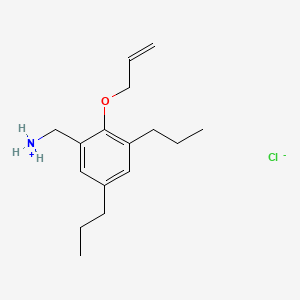
![O-[fluoro-(2,3,4,5-tetrafluorophenyl)methyl]hydroxylamine](/img/structure/B13764194.png)
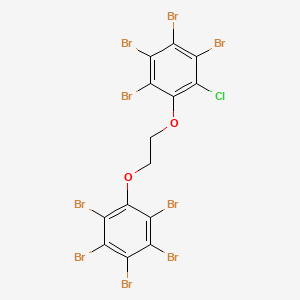

![zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride](/img/structure/B13764198.png)
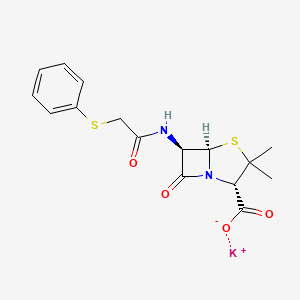
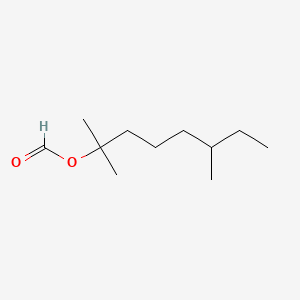
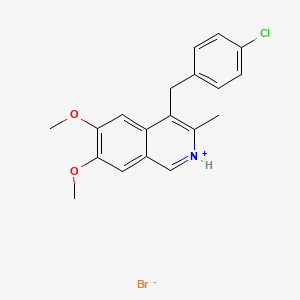
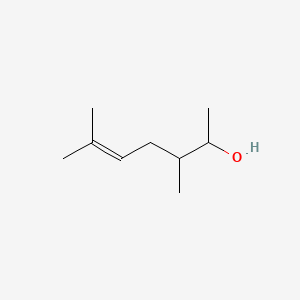
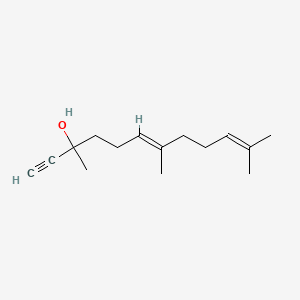
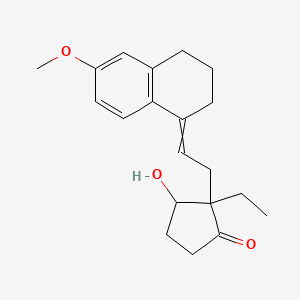
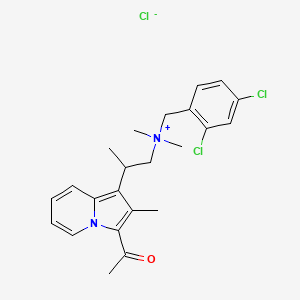
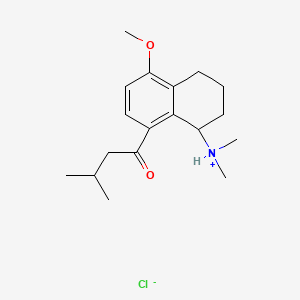
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13764273.png)
